Oleic Acid I

Description

Historical Discovery and Nomenclature

The identification of oleic acid as a distinct chemical entity emerged from early investigations into lipid composition. In 1929, George and Mildred Burr challenged prevailing assumptions by demonstrating that fatty acids were essential dietary components, laying groundwork for later characterization of oleic acid’s biological necessity. The compound’s name derives from the Latin oleum (oil), reflecting its prevalence in olive oil and other lipid-rich substances.

Structurally, oleic acid is defined by an 18-carbon chain with a single cis-configured double bond at the ninth carbon, yielding the systematic name cis-9-octadecenoic acid. This configuration is denoted in delta nomenclature as 18:1Δ9 and in omega nomenclature as 18:1ω9 , emphasizing the position of unsaturation relative to the carboxylic acid (delta) or methyl (omega) termini. The molecule’s formula, $$ \text{CH}3(\text{CH}2)7\text{CH}=\text{CH}(\text{CH}2)_7\text{COOH} $$, underpins its physicochemical properties, including a melting point of 13–14°C and solubility in organic solvents.

Natural Occurrence and Biological Significance

Oleic acid dominates the fatty acid profiles of numerous plant and animal sources, typically esterified in triglycerides or phospholipids. Its concentration varies widely across natural oils, as detailed in Table 1.

Table 1: Oleic Acid Content in Select Natural Sources

| Source | Percentage of Total Fatty Acids |

|---|---|

| Olive oil | 70–80% |

| High-oleic sunflower oil | ~90% |

| Pecan oil | 59–75% |

| Lard | 44–47% |

| Human adipose tissue | 36–45% |

In plants, oleic acid serves as a key energy reserve and membrane component, while in animals, it contributes to adipocyte structure and lipid signaling. Its abundance in human tissues—second only to palmitic acid—highlights evolutionary optimization for metabolic efficiency.

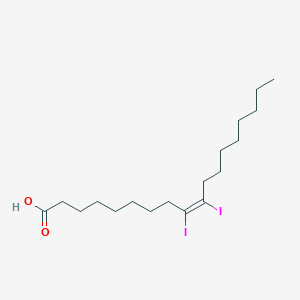

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32I2O2 |

|---|---|

Molecular Weight |

534.3 g/mol |

IUPAC Name |

(Z)-9,10-diiodooctadec-9-enoic acid |

InChI |

InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16- |

InChI Key |

AJLNCCBKZPMARL-MSUUIHNZSA-N |

Isomeric SMILES |

CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/I)/I |

Canonical SMILES |

CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I |

Origin of Product |

United States |

Preparation Methods

Alkaline Hydrolysis

The saponification of triglycerides from natural oils remains the most widely used method for oleic acid production. Linseed oil, rich in oleic acid triglycerides, is reacted with sodium hydroxide (NaOH) under controlled conditions. In a representative protocol, 46.48 kg of propylene glycol is mixed with 1.94 kg of NaOH at 160°C for 20 minutes, followed by the addition of 4.19 kg of raw linseed oil. The mixture is agitated vigorously under nitrogen for 2 hours, yielding a crude fatty acid mixture. Acidification with sulfuric acid (H₂SO₄) precipitates the fatty acids, which are then washed with NaCl solution to remove residual glycerol and soap.

The reaction proceeds via the following mechanism:

Subsequent acidification liberates free fatty acids:

This method achieves a crude oleic acid yield of 85–90%, though purity requires further refinement.

Acidic Hydrolysis

Alternative protocols use acidic conditions for triglyceride cleavage. For example, Mexican asphalt emulsions employ oleic acid as an emulsifier, synthesized via reaction with hot 12% NaOH solution at 215–225°F (102–107°C). The stoichiometric ratio of NaOH to oleic acid is critical, with a 1:8 molar ratio ensuring complete neutralization. While less common than alkaline hydrolysis, this method is favored in industrial settings for its scalability and compatibility with high-temperature processes.

Purification Techniques

Distillation

Crude oleic acid mixtures are distilled under reduced pressure (0.133–1.07 kPa) to separate components based on boiling points. Maintaining temperatures below 260°C prevents thermal decomposition. Fractional distillation isolates oleic acid (boiling point: 360°C at atmospheric pressure) from saturated fatty acids like stearic and palmitic acids, which have higher melting points.

Solvent Crystallization

Multi-step crystallization enhances purity significantly. In a patented method, crude oleic acid monoethanolamide (a derivative) is purified using acetone and ethanol. The crude product is dissolved in acetone at 60°C (1:15 w/v), crystallized at -20°C, and filtered to remove triglycerides. A second crystallization with ethanol (1:5 w/v) at -4°C isolates oleic acid derivatives with 93% purity and 62% yield. While developed for amides, this approach is adaptable to free oleic acid purification.

Solvent Extraction

Oleic acid’s solubility in organic solvents like hexane and ethyl acetate enables separation from polar impurities. After saponification, the top organic layer is extracted, dried over anhydrous MgSO₄, and concentrated. This step is often combined with distillation to achieve >95% purity.

Industrial Synthesis and Optimization

Catalyst Selection

Transesterification of methyl oleate with alcohols using catalysts like KF/Al₂O₃ or Ti(O-i-Pr)₄ offers a pathway to oleic acid esters, which can be hydrolyzed to the free acid. For example, MgO-T600 catalyzes the reaction at reflux, yielding 92% alkyl oleate after 24 hours. Subsequent epoxidation with H₂O₂ and phosphotungstic acid introduces functional groups, though this is more relevant to derivative synthesis.

Process Parameters

-

Temperature : Saponification at 160°C ensures rapid reaction kinetics without degrading unsaturated bonds.

-

Pressure : Reduced-pressure distillation (0.133 kPa) lowers the boiling point of oleic acid, minimizing thermal stress.

-

Solvent Ratios : Crystallization efficiency depends on solvent-to-product ratios (e.g., 1:15 for acetone).

Comparative Analysis of Methods

| Method | Conditions | Purity (%) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Alkaline Hydrolysis | 160°C, NaOH, 2 h | 85–90 | 90 | High yield, scalable |

| Acidic Hydrolysis | 102–107°C, H₂SO₄, 5 h | 80–85 | 85 | Industrial compatibility |

| Distillation | 0.133 kPa, <260°C | 95 | 75 | Effective for large batches |

| Solvent Crystallization | Acetone/ethanol, -20°C to -4°C | 93 | 62 | High purity, low energy input |

Chemical Reactions Analysis

Ozonolysis and Atmospheric Oxidation

Oleic acid reacts with ozone (O₃) through a Criegee mechanism, forming condensed-phase and volatile products:

Primary products :

-

Azelaic acid (HOOC(CH₂)₇COOH)

-

Nonanoic acid (CH₃(CH₂)₇COOH)

-

9-Oxononanoic acid (HOOC(CH₂)₄CO(CH₂)₂CH₃)

Secondary products include peroxidic species like α-acyloxyalkyl hydroperoxides (AAHPs) and secondary ozonides, which enhance aerosol hygroscopicity .

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| Azelaic acid | 35 | Ozone exposure (6.6×10⁻⁵ atm·s) | |

| Nonanoic acid | 3 | Ozone exposure (6.6×10⁻⁵ atm·s) | |

| 9-Oxononanoic acid | 1 | Ozone exposure (6.6×10⁻⁵ atm·s) |

In atmospheric aerosols, this reaction increases cloud condensation nuclei activity by 20–30% due to hydrophilic oxidation products .

Thermal Oxidation Pathways

At elevated temperatures, oleic acid undergoes radical-chain oxidation via three pathways :

-

Peroxide radical (ROO- ) pathway : Dominant route (priority: ROO- > ROOH > RO- )

-

Peroxide (ROOH) pathway

-

Alkoxy radical (RO- ) pathway

Volatile products identified via GC–MS include:

-

Aldehydes (e.g., nonanal, decanal)

-

Ketones (e.g., 2-undecanone)

-

Short-chain carboxylic acids (e.g., hexanoic acid)

Density functional theory (DFT) calculations reveal activation energies of 80–120 kJ/mol for key transition states, with branching ratios favoring aldehydes (65%) over ketones (25%) .

Epoxidation with Performic Acid

Epoxidation using in situ-generated performic acid (HCOOH/H₂O₂) produces epoxidized oleic acid (EOA) with an oxirane oxygen content of 85% under optimized conditions :

| Parameter | Optimal Value |

|---|---|

| Catalyst (Amberlite IR-120) | 0.9 g |

| HCOOH:OA molar ratio | 1:1 |

| H₂O₂:OA molar ratio | 1.1:1 |

| Reaction time | 60 min (70°C) |

Kinetic modeling shows rate constants:

-

(epoxidation)

-

(ring-opening)

Reaction with NO₃ Radicals

Exposure to NO₃ radicals forms nitrogen-containing derivatives :

-

Hydroxy nitrates (C₁₈H₃₅NO₅)

-

Carbonyl nitrates (C₁₈H₃₃NO₆)

-

Dinitrates (C₁₈H₃₄N₂O₈)

These products remain aerosol-phase, increasing particle mass by 15–25% and influencing urban air quality through secondary organic aerosol formation.

Acid-Catalyzed Oligomerization

Reaction with formic acid (FA) produces estolides (oligomers) via esterification :

At 353 K, equilibrium constants () reach 0.45 for FSA formation, with estolide yields exceeding 30% in FA-rich mixtures.

Catalytic Hydrogenation

Nickel-catalyzed hydrogenation converts oleic acid to stearic acid (C₁₈H₃₆O₂) with >95% selectivity at 180°C and 5 bar H₂ . This reaction is critical in biofuel upgrading and edible oil processing.

Scientific Research Applications

Food Industry

Cooking Oils and Fats

Oleic acid is a major component of olive oil, known for its health benefits. It is stable at high temperatures, making it suitable for frying and sautéing. The consumption of oleic acid has been associated with lowering bad cholesterol levels (LDL) while increasing good cholesterol levels (HDL), potentially reducing the risk of cardiovascular diseases .

Emulsifying Agent

In food production, oleic acid functions as an emulsifier, facilitating the mixing of oil and water-based ingredients. This property is essential in creating stable textures in products such as salad dressings and mayonnaise .

Pharmaceutical Industry

Drug Delivery Systems

Oleic acid enhances the solubility of poorly water-soluble drugs, improving their bioavailability. It acts as a penetration enhancer, aiding the absorption of medications through biological membranes .

Wound Healing

Research indicates that oleic acid promotes cell proliferation and migration during wound healing processes. Its anti-inflammatory properties have been documented to assist in tissue repair .

Cosmetics and Personal Care

Moisturizing Properties

Due to its emollient characteristics, oleic acid is commonly used in skincare products such as lotions and creams. It helps to lock in moisture and forms a protective barrier on the skin, enhancing hydration .

Cleansing Agent

Oleic acid's oil-like nature allows it to dissolve impurities effectively, making it a valuable ingredient in facial cleansers and makeup removers .

Industrial Applications

Lubricants and Coatings

In industrial settings, oleic acid serves as a base for lubricants and coatings. It is particularly useful in metalworking fluids and textile softeners, where it enhances lubrication and reduces friction .

Sintered Material Powder Metallurgy

Oleic acid is employed as a lubricating additive in the powder metallurgy process. It improves flow characteristics during compaction phases and helps control temperature during sintering .

Agricultural Applications

Oleic acid is utilized in agriculture as an ingredient in pesticides and herbicides. Its presence enhances product stability and effectiveness, contributing to improved crop yields .

Neuroscience Research

Recent studies have highlighted oleic acid's role in neurogenesis. Research indicates that oleic acid binds to TLX (T-cell leukemia homeobox), promoting cell proliferation in the hippocampus. This finding opens avenues for potential treatments for neurodegenerative diseases such as Alzheimer's .

-

Wound Healing Efficacy

A study demonstrated that oleic acid significantly accelerated wound healing by promoting cell migration and proliferation in animal models. The results indicated reduced inflammation markers compared to control groups . -

Neurogenesis Activation

Research at Baylor University revealed that oleic acid enhances neurogenesis by activating TLX in neural stem cells. This mechanism suggests potential therapeutic strategies for treating major depressive disorders and Alzheimer's disease . -

Food Emulsification Stability

In food science experiments, products containing oleic acid showed improved stability over time compared to those without it. This characteristic is crucial for maintaining quality in emulsified food products like salad dressings .

Mechanism of Action

Oleic acid exerts its effects through various molecular targets and pathways:

Peroxisome Proliferator-Activated Receptors (PPARs): Oleic acid acts on PPAR alpha, delta, and gamma, which are involved in the regulation of lipid metabolism and inflammation.

Retinoic Acid Receptor RXR-alpha: Oleic acid interacts with this receptor, influencing gene expression related to cell differentiation and proliferation.

Beta-Oxidation and Tricarboxylic Acid Cycle: Oleic acid undergoes oxidation via these pathways, contributing to energy production.

Comparison with Similar Compounds

Oleic Acid vs. Linoleic Acid (Polyunsaturated Fatty Acid)

Linoleic acid (C18:2, omega-6 PUFA) is a structurally distinct counterpart due to its two double bonds. Key differences include:

Research Findings :

- In human trials, both oleic and linoleic acids reduced LDL cholesterol (LDL-C), but linoleic acid more frequently decreased HDL cholesterol (HDL-C), leading to a less favorable total cholesterol-to-HDL ratio .

- In microbial oil production, oleic acid-dominated oils (69–76% of total fatty acids) demonstrate higher oxidative stability than linoleic-rich oils, making them preferable for industrial applications .

Oleic Acid vs. Saturated Fatty Acids (Palmitic and Stearic Acids)

Saturated fatty acids (SFAs) like palmitic (C16:0) and stearic (C18:0) acids lack double bonds, resulting in solidity at room temperature and distinct metabolic effects:

Research Findings :

Oleic Acid vs. Trans Fatty Acids (Elaidic Acid)

Elaidic acid (trans-9-octadecenoic acid), a trans isomer of oleic acid, shares the same molecular formula but has a trans-configuration double bond:

| Parameter | Oleic Acid | Elaidic Acid |

|---|---|---|

| Double Bond Geometry | cis-configuration | trans-configuration |

| Lipoprotein Effects | Lowers LDL-C, neutral HDL-C | Raises LDL-C, lowers HDL-C |

| Metabolic Fate | Efficiently β-oxidized | Accumulates in phospholipids |

Research Findings :

Oleic Acid in Plant vs. Microbial Sources

Oleic acid content varies significantly across biological sources:

Research Insights :

- Microbial fermentation using C. tropicalis achieves oleic acid titers up to 76%—comparable to plant sources like olive oil—making it a scalable alternative for high-oleic oil production .

- In plant tissues, oleic acid is predominant in seeds (59.14% in Passiflora edulis) but minimal in leaves (4.85%), highlighting tissue-specific lipid biosynthesis .

Q & A

Q. How can researchers mitigate batch-to-batch variability in oleic acid sourced from different suppliers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.